molecular formula C16H14N2O B1268753 1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde CAS No. 537010-30-3

1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde

Cat. No.: B1268753
CAS No.: 537010-30-3
M. Wt: 250.29 g/mol
InChI Key: GHLJKKLRCGLZRL-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde is a benzimidazole derivative, a class of compounds known for their diverse biological activities and applications in various fields. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in medicinal chemistry due to their potential therapeutic properties.

Preparation Methods

The synthesis of 1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylbenzylamine with o-phenylenediamine in the presence of an aldehyde, followed by cyclization to form the benzimidazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The benzimidazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and as a building block in the synthesis of dyes and pigments.

Comparison with Similar Compounds

1-(4-Methylbenzyl)-1H-benzimidazole-2-carbaldehyde can be compared with other benzimidazole derivatives, such as:

  • 2-(1H-benzimidazol-2-yl)phenol
  • 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole
  • 1,2-diphenyl-1H-benzimidazole
  • 2-(1-phenyl-1H-benzimidazol-2-yl)phenol
  • 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole These compounds share a similar benzimidazole core but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential applications.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-6-8-13(9-7-12)10-18-15-5-3-2-4-14(15)17-16(18)11-19/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLJKKLRCGLZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359417
Record name 1-(4-METHYLBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537010-30-3
Record name 1-[(4-Methylphenyl)methyl]-1H-benzimidazole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537010-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-METHYLBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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